Arg-Pro-Tyr-Ile-Leu

Übersicht

Beschreibung

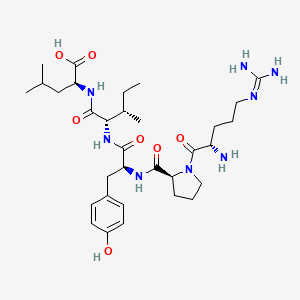

The compound Arg-Pro-Tyr-Ile-Leu is a pentapeptide composed of the amino acids arginine, proline, tyrosine, isoleucine, and leucine. Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific sequence is part of larger peptide structures and is often studied for its potential biological activities and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Tyr-Ile-Leu can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the following steps:

Attachment of the First Amino Acid: The first amino acid (arginine) is attached to a solid resin support.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (proline) is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 2 and 3 are repeated for tyrosine, isoleucine, and leucine.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine. Oxidizing agents such as hydrogen peroxide can be used.

Reduction: Reduction reactions can occur at disulfide bonds if present in the peptide structure, using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis kits, chemical modification reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Arg-Pro-Tyr-Ile-Leu is used as a model peptide to study peptide synthesis, structure, and reactivity. It serves as a reference compound in analytical techniques like mass spectrometry and HPLC.

Biology

In biological research, this peptide is studied for its role in protein-protein interactions, signal transduction, and cellular communication. It is also used in studies of enzyme-substrate interactions and peptide-receptor binding.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, including its role in modulating immune responses, acting as a bioactive peptide in wound healing, and serving as a lead compound in drug development.

Industry

In the industrial sector, this peptide is utilized in the development of peptide-based drugs, cosmetics, and nutraceuticals. Its stability and bioactivity make it a valuable component in various formulations.

Wirkmechanismus

The mechanism of action of Arg-Pro-Tyr-Ile-Leu involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events. For example, it may activate or inhibit signaling pathways, modulate enzyme activity, or influence gene expression. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Arg-Pro-Pro-Gly-Phe: Another pentapeptide with different biological activities.

Leu-Pro-Tyr-Pro-Arg: A peptide with potential hypocholesterinemic activity.

Ile-Ala-Val-Pro-Gly: Known for its role in various biological processes.

Uniqueness

Arg-Pro-Tyr-Ile-Leu is unique due to its specific sequence and the resulting biological activities. Its combination of amino acids provides distinct structural and functional properties, making it a valuable compound for research and therapeutic applications. Compared to similar peptides, it may exhibit different binding affinities, stability, and bioactivity, highlighting its potential in various scientific and industrial fields.

Biologische Aktivität

Arg-Pro-Tyr-Ile-Leu (APYIL) is a peptide fragment derived from neurotensin, a neuropeptide involved in various physiological processes, including modulation of pain, appetite regulation, and influence on gastrointestinal motility. The biological activity of APYIL has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and neurobiology. This article synthesizes current research findings on the biological activity of APYIL, focusing on its mechanisms of action, stability, and potential clinical implications.

APYIL primarily interacts with neurotensin receptors (NTSR1-4), which are G protein-coupled receptors (GPCRs). The binding affinity and biological activity of APYIL are significantly influenced by its amino acid sequence. Research indicates that the C-terminal fragment (Arg8-Pro9-Tyr10-Ile11-Leu12) retains the full biological activity of neurotensin, making it a key focus for developing therapeutic analogs .

Table 1: Interaction with Neurotensin Receptors

| Receptor Type | Binding Affinity | Biological Effect |

|---|---|---|

| NTSR1 | High | Pain modulation, vasodilation |

| NTSR2 | Low | Appetite stimulation |

| NTSR3 | Moderate | Neurotransmitter release |

| NTSR4 | Variable | Potential neuroprotective effects |

Stability and In Vitro Studies

The stability of APYIL in biological systems is a critical factor for its therapeutic application. Studies have shown that while the peptide exhibits a short half-life in vivo (approximately 2 minutes), modifications to its structure can enhance stability without compromising biological activity .

In vitro studies have demonstrated that APYIL can induce apoptosis in colorectal cancer cell lines (HCT116 and HT29) through mechanisms involving cell cycle arrest and increased expression of pro-apoptotic factors .

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| HCT116 | 500 µg/mL | 45 ± 5 | 30 ± 4 |

| HT29 | 500 µg/mL | 50 ± 6 | 35 ± 5 |

Case Study 1: Colon Cancer Treatment

A recent study investigated the effects of neurotensin analogs, including APYIL, on colorectal cancer (CRC) models. Results indicated that treatment with APYIL led to significant reductions in colonosphere formation and enhanced cell death compared to control groups. Flow cytometry analysis revealed increased levels of caspase-3 activation, indicating the induction of apoptosis in treated cells .

Case Study 2: Neuroprotective Effects

Another study explored the potential neuroprotective effects of APYIL in models of neurodegeneration. The peptide was shown to mitigate neuronal cell death induced by oxidative stress, suggesting a role for APYIL in protecting against neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52N8O7/c1-5-19(4)26(29(44)38-24(31(46)47)16-18(2)3)39-27(42)23(17-20-10-12-21(41)13-11-20)37-28(43)25-9-7-15-40(25)30(45)22(33)8-6-14-36-32(34)35/h10-13,18-19,22-26,41H,5-9,14-17,33H2,1-4H3,(H,37,43)(H,38,44)(H,39,42)(H,46,47)(H4,34,35,36)/t19-,22-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFISQWLBSTJAE-KTHKBMNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438435 | |

| Record name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60482-96-4 | |

| Record name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.